molecular formula C11H22N2O2 B2649846 Ethyl 4-(4-Methyl-1-piperazinyl)butanoate CAS No. 487008-51-5

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate

Cat. No.: B2649846
CAS No.: 487008-51-5
M. Wt: 214.309
InChI Key: OYLUXBIBVCAYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3046 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate typically involves the reaction of 4-(4-Methyl-1-piperazinyl)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification methods ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperazine ring and ester group make it versatile for various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLUXBIBVCAYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-bromobutanoate (5.75 g, 29.5 mmol; Aldrich No. 167118) and 1-methylpiperazine (3.55 mL, 32.0 mmol; Aldrich No. 130001) and anhydrous K2CO3 (4.5 g, 32.5 mmol; Fisher No. P208) in acetonitrile (MeCN, 150 mL) was refluxed for 18 h before concentrated in vacuo. The organic layer was then separated and the aqueous layer was extracted with dichloromethane (DCM, 3×150 mL). The combined organic extracts were washed with water (150 mL), dried (Na2SO4), and concentrated in vacuo to give ethyl 4-(4-methylpiperzin-1-yl)butanoate (6.01 g, 96%) as a yellow oil.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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